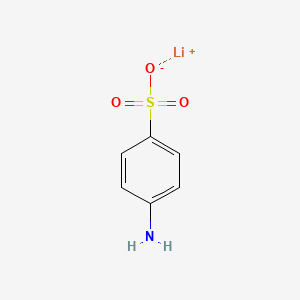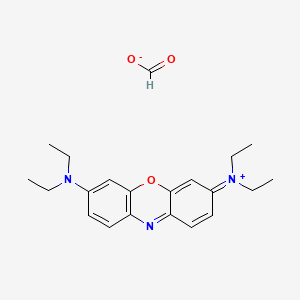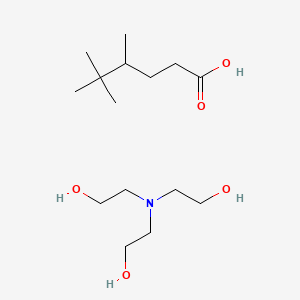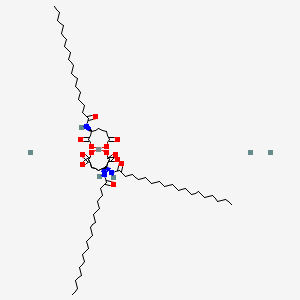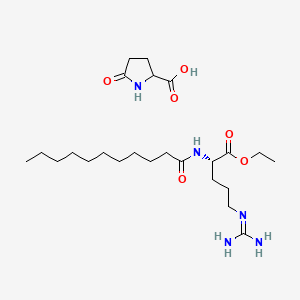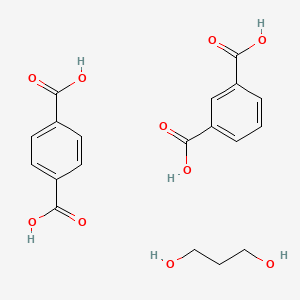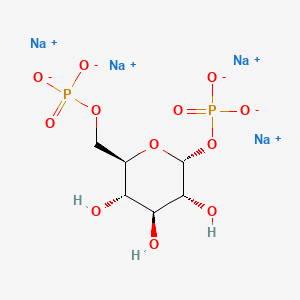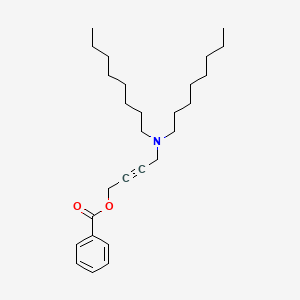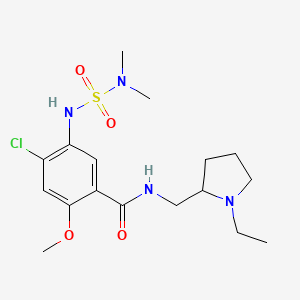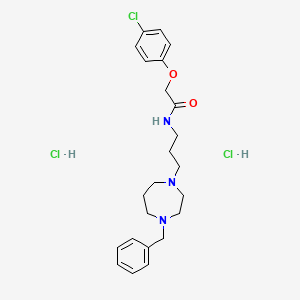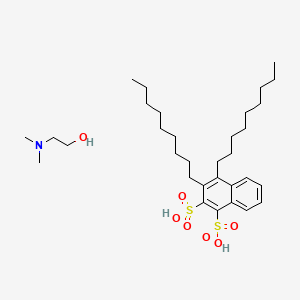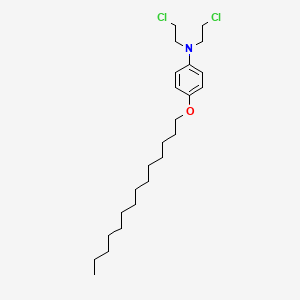
Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- is a complex organic compound characterized by the presence of a benzenamine core substituted with two 2-chloroethyl groups and a tetradecyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- typically involves the reaction of benzenamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The tetradecyloxy group is introduced through a subsequent reaction involving the appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines with reduced chloroethyl groups.
Substitution: Products with substituted nucleophiles replacing the chloroethyl groups.
Applications De Recherche Scientifique
Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of receptor function. This can result in various biological effects, including cytotoxicity and modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(2-chloroethyl)benzenamine: Lacks the tetradecyloxy group, making it less hydrophobic.
N,N-bis(2-chloroethyl)aniline: Similar structure but without the long alkyl chain.
N,N-bis(2-chloroethyl)-4-methoxybenzenamine: Contains a methoxy group instead of a tetradecyloxy group.
Uniqueness
Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- is unique due to the presence of the long tetradecyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
82894-40-4 |
|---|---|
Formule moléculaire |
C24H41Cl2NO |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4-tetradecoxyaniline |
InChI |
InChI=1S/C24H41Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-22-28-24-16-14-23(15-17-24)27(20-18-25)21-19-26/h14-17H,2-13,18-22H2,1H3 |
Clé InChI |
ZHFCRFLIZTVRLE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



